molecular formula C11H17NO3 B13789583 4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol

4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol

Cat. No.: B13789583
M. Wt: 211.26 g/mol
InChI Key: LCBMJJAUWPKDAH-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol is an organic compound with the molecular formula C11H17NO3. This compound is characterized by the presence of a benzene ring substituted with a dimethylamino group, a hydroxypropyl group, and two hydroxyl groups. It is a derivative of catechol and is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with catechol (benzene-1,2-diol) and 3-dimethylaminopropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The hydroxyl group of 3-dimethylaminopropanol undergoes nucleophilic substitution with one of the hydroxyl groups of catechol, forming the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

    Catechol (benzene-1,2-diol): A simpler structure with two hydroxyl groups on the benzene ring.

    Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with hydroxyl groups at different positions.

    Hydroquinone (benzene-1,4-diol): A para-isomer of dihydroxybenzene.

Uniqueness: 4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol is unique due to the presence of the dimethylamino and hydroxypropyl groups, which confer distinct chemical and biological properties compared to its simpler counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[3-(dimethylamino)-1-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-12(2)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,9,13-15H,5-6H2,1-2H3

InChI Key

LCBMJJAUWPKDAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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